(6R)-4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is a derivative of benzimidazole, characterized by a tetrahydro structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the benzimidazole ring are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecules .
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the tetrahydro structure and carboxylic acid group.
4,5,6,7-Tetrahydro-1H-indazole: A similar heterocyclic compound with different substitution patterns.
1H-Benzimidazole-6-carboxylic acid: Another derivative with a different position of the carboxylic acid group
Uniqueness: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is unique due to its specific tetrahydro structure and the presence of a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
(5R)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
InChI Key |
LQXRWFGXMQZLIV-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1C(=O)O)NC=N2 |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC=N2 |
Origin of Product |
United States |
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